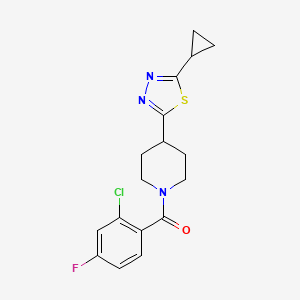

1-(2-chloro-4-fluorobenzoyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine

Description

This compound features a piperidine core substituted at the 1-position with a 2-chloro-4-fluorobenzoyl group and at the 4-position with a 5-cyclopropyl-1,3,4-thiadiazol-2-yl moiety. The cyclopropyl group on the thiadiazole ring may contribute to steric and lipophilic effects, influencing bioavailability.

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClFN3OS/c18-14-9-12(19)3-4-13(14)17(23)22-7-5-11(6-8-22)16-21-20-15(24-16)10-1-2-10/h3-4,9-11H,1-2,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXFVUPBJYPCEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-chloro-4-fluorobenzoyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazides with cyclopropyl carboxylic acid derivatives under acidic conditions.

Benzoylation: The benzoyl group can be introduced by reacting the intermediate with 2-chloro-4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Piperidine Ring Formation: The final step involves the formation of the piperidine ring by cyclization of the intermediate with a suitable reagent.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2-chloro-4-fluorobenzoyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents such as sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a potential drug candidate due to its ability to modulate specific biological pathways. Studies indicate that derivatives of piperidine compounds often exhibit significant pharmacological activities, including anti-inflammatory and analgesic effects. The incorporation of the thiadiazole moiety enhances the compound's bioactivity and can lead to improved therapeutic profiles.

Antidepressant Activity

Research has indicated that compounds with similar structures may act as antagonists at corticotrophin-releasing factor (CRF) receptors, which are implicated in stress and anxiety disorders. For instance, studies on related piperidine derivatives have demonstrated their efficacy in rodent models of anxiety and depression, suggesting that 1-(2-chloro-4-fluorobenzoyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine could have similar effects .

Antimicrobial Properties

Thiadiazole derivatives have been reported to exhibit antimicrobial activities. The presence of the cyclopropyl group and halogen atoms in the structure may enhance these properties by increasing the lipophilicity and membrane permeability of the compound. Preliminary studies could explore its effectiveness against various bacterial strains .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-fluorobenzoyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with structurally related molecules from the evidence:

*Estimated based on structural analysis.

Substituent Effects on Activity

- Benzoyl vs. Other Acyl Groups : The target compound’s 2-chloro-4-fluorobenzoyl group contrasts with ’s aryloylurea derivatives (e.g., methoxy or bromo substituents). Chloro-fluoro substitutions may enhance electron withdrawal, improving stability compared to electron-donating groups like methoxy .

- Piperidine Modifications: The aminoethyl linker in introduces flexibility, possibly aiding interaction with neurological targets, whereas rigid substituents (e.g., benzoyl in the target) may favor enzyme inhibition .

Biological Activity

1-(2-Chloro-4-fluorobenzoyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine is a compound with significant potential in pharmacology, particularly due to its structural components that suggest various biological activities. This article reviews the biological activity of this compound through diverse research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 365.9 g/mol. Its structure includes a piperidine ring and a thiadiazole moiety, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 365.9 g/mol |

| CAS Number | 1203245-85-5 |

Antimicrobial Activity

Research has indicated that compounds similar to 1-(2-chloro-4-fluorobenzoyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine exhibit antibacterial properties . For instance, studies have shown that related piperidine derivatives demonstrate significant activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. In vitro assays have demonstrated promising IC50 values for related compounds, suggesting potential therapeutic applications in conditions like Alzheimer's disease and urinary tract infections .

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 2.14 ± 0.003 |

| Urease | 6.28 ± 0.003 |

Cytotoxicity and Anticancer Potential

The anticancer activity of structurally similar compounds has been documented, with some derivatives showing cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest . Further studies are required to establish the specific effects of this compound on cancer cells.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of synthesized piperidine derivatives against Salmonella Typhi, yielding notable results that highlight the potential of these compounds in treating bacterial infections .

- Enzyme Inhibition : Another investigation focused on enzyme inhibition profiles where derivatives exhibited varying degrees of AChE inhibition, indicating their potential use in neurodegenerative disease management .

- Anticancer Studies : In vitro studies have shown that compounds with similar structures can inhibit tumor growth in specific cancer cell lines, suggesting that further exploration into this compound could yield beneficial results in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.